2-{[1-(But-3-en-1-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine
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Overview
Description
2-{[1-(But-3-en-1-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine is a synthetic organic compound that features a piperidine ring linked to a fluoropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(But-3-en-1-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting but-3-en-1-ylamine with a suitable piperidine precursor under controlled conditions.
Coupling with Fluoropyrimidine: The piperidine intermediate is then coupled with 5-fluoropyrimidine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity, as well as cost-effective reagents and solvents, are considered. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(But-3-en-1-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at 0°C.
Substitution: Ammonia (NH3) in ethanol under reflux conditions.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted fluoropyrimidine derivatives.
Scientific Research Applications
2-{[1-(But-3-en-1-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Material Science: It is investigated for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Industry: The compound is used as an intermediate in the synthesis of more complex chemical entities.
Mechanism of Action
The mechanism of action of 2-{[1-(But-3-en-1-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The piperidine ring may enhance the compound’s binding affinity to target proteins, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: A piperidine alkaloid with anti-inflammatory and anticancer activities.
Berberine: A piperidine alkaloid with antimicrobial and anticancer properties.
Tetrandine: A piperidine alkaloid with antimetastatic effects.
Uniqueness
2-{[1-(But-3-en-1-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine is unique due to its combination of a fluoropyrimidine moiety with a piperidine ring, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives. This unique structure allows for diverse applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C13H18FN3O |
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Molecular Weight |
251.30 g/mol |
IUPAC Name |
2-(1-but-3-enylpiperidin-4-yl)oxy-5-fluoropyrimidine |
InChI |
InChI=1S/C13H18FN3O/c1-2-3-6-17-7-4-12(5-8-17)18-13-15-9-11(14)10-16-13/h2,9-10,12H,1,3-8H2 |
InChI Key |
WSSQNHVNUVGBJA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCN1CCC(CC1)OC2=NC=C(C=N2)F |
Origin of Product |
United States |
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